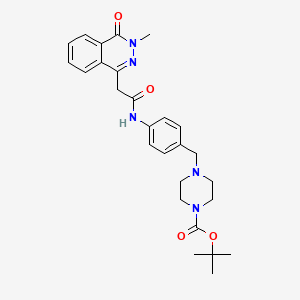

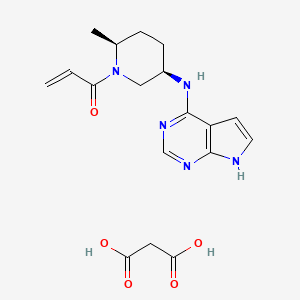

tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate

説明

“tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C27H33N5O4 . It is also known by its synonyms PH-002 and CHEMBL2179647 .

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a phthalazinone ring, and a benzyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The molecular weight of the compound is 491.6 g/mol . It has a computed XLogP3-AA value of 2.7, suggesting moderate lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass is 491.25325455 g/mol .科学的研究の応用

Neurodegenerative Disease Modulation

PH-002 has been identified as a potent modulator of apolipoprotein E4 (ApoE4) . It binds to the 22-kDa amino-terminal region of ApoE4 and blocks its intramolecular domain interactions in neuronal cells. This action is crucial because ApoE4 is a major genetic risk factor for Alzheimer’s disease, and its pathological interaction contributes to neurodegeneration. By reversing the detrimental effects of ApoE4, PH-002 holds promise for the treatment of Alzheimer’s disease and potentially other neurodegenerative disorders.

Mitochondrial Function Restoration

Research indicates that PH-002 can restore mitochondrial functions and elevate the levels of complex IV subunit 1 . Mitochondrial dysfunction is a hallmark of many diseases, including metabolic disorders and age-related diseases. PH-002’s ability to improve mitochondrial efficiency could have broad therapeutic applications, from metabolic syndromes to enhancing longevity.

Endoplasmic Reticulum and Golgi Apparatus Function

PH-002 has shown efficacy in restoring endoplasmic reticulum and Golgi apparatus transit of ApoE4 in cultured neurons . This is significant because proper functioning of these organelles is essential for protein folding and trafficking. Dysfunctions in these pathways are implicated in various diseases, including diabetes and cancer.

Neuronal Cell Protection

The compound has been established to be more potent than GIND25 in protecting neuronal cells . Neuronal protection is vital in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. PH-002 could potentially be used to safeguard neurons from damage or to slow disease progression.

Cognitive Function Enhancement

By modulating ApoE4, PH-002 may also enhance cognitive function . ApoE

作用機序

Target of Action

PH-002, also known as “4-[[4-[[2-(3,4-Dihydro-3-methyl-4-oxo-1-phthalazinyl)acetyl]amino]phenyl]methyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester” or “tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate”, is an inhibitor of apolipoprotein E4 (ApoE4) intramolecular domain interaction in neuronal cells .

Mode of Action

PH-002 directly binds to the 22-kDa amino-terminal region of ApoE4 and blocks its intramolecular domain interactions in neuronal cells . This action reverses the detrimental effects of ApoE4 .

Biochemical Pathways

The primary biochemical pathway affected by PH-002 is the intramolecular domain interaction of ApoE4 in neuronal cells . By inhibiting this interaction, PH-002 can reverse the detrimental effects of ApoE4, which include impairments of mitochondrial motility and neurite outgrowth .

Pharmacokinetics

It’s known that the compound is soluble in dmso .

Result of Action

The molecular and cellular effects of PH-002’s action include the enhancement of mitochondrial motility and promotion of neurite outgrowth . It has been shown to rescue impairments of these processes in neuronal cells .

Action Environment

It’s known that the compound should be protected from light and stored at temperatures between 2-8°c .

特性

IUPAC Name |

tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)